(6-Methylpyridazin-3-yl)methanamine dihydrochloride
説明
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is (6-methylpyridazin-3-yl)methanamine dihydrochloride . This name reflects the pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms), a methyl substituent at position 6, and a methanamine group (-CH$$2$$NH$$2$$) at position 3. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules bound to the amine group via protonation.
Molecular Formula and Elemental Composition (C₆H₁₁Cl₂N₃)
The molecular formula C₆H₁₁Cl₂N₃ corresponds to a molecular weight of 196.08 g/mol . The elemental composition is:
| Element | Quantity | Percentage (%) |
|---|---|---|
| Carbon | 6 | 36.75 |
| Hydrogen | 11 | 5.65 |
| Chlorine | 2 | 36.16 |
| Nitrogen | 3 | 21.44 |
This composition is consistent with its dihydrochloride salt form, where two chloride ions neutralize the protonated primary amine.
Structural Isomerism and Tautomerism
The compound exhibits structural isomerism based on substituent placement on the pyridazine ring. For example:
- Positional isomers : Moving the methyl group to position 4 or 5 (e.g., 4-methylpyridazin-3-yl or 5-methylpyridazin-3-yl derivatives).
- Functional group isomers : Replacing the methanamine group with other substituents (e.g., hydroxyl or nitro groups).
Tautomerism is not observed in this compound due to the absence of labile protons (e.g., enolizable hydrogens) and the stability of the protonated amine in its dihydrochloride form.
SMILES and InChI Representations
- SMILES :
CC1=NN=C(C=C1)CN.[H]Cl.[H]Cl - InChI :
InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H - InChIKey :
DHHBGVAVHZOVNW-UHFFFAOYSA-N
These representations encode the pyridazine ring, substituent positions, and protonation state.
Synonyms and Related Compounds
Synonyms :
Related compounds :
- Parent amine : (6-Methylpyridazin-3-yl)methanamine (CID 55284503).
- Positional isomers : (4-Methylpyridazin-3-yl)methanamine dihydrochloride.
- Functional analogs : Pyridazin-4-ylmethanamine dihydrochloride (CID 67024095).
This compound belongs to a broader class of pyridazine derivatives, which are studied for their applications in medicinal chemistry and materials science.
特性
IUPAC Name |
(6-methylpyridazin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBGVAVHZOVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reductive Amination of Pyridazinyl Aldehydes or Cyanohydrins
A common route to pyridazin-3-ylmethanamine derivatives involves reductive amination of corresponding aldehydes or reduction of cyanohydrins. This method is supported by analogous procedures in pyridinylmethylamine derivatives synthesis:
-
- The pyridazinyl aldehyde or cyanohydrin intermediate is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
- The reaction is typically carried out in an alcoholic solvent like methanol under mildly basic conditions, often adjusted by tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane).
- After completion, the free amine is isolated and converted into the dihydrochloride salt by treatment with hydrochloric acid.
-
- High selectivity for primary amine formation
- Mild reaction conditions preserve sensitive functional groups
-
- The hydrochloride salt form is often prepared directly by adding HCl to the reaction mixture or by dissolving the free amine in anhydrous HCl in an organic solvent.
Nucleophilic Substitution on Halogenated Pyridazine Derivatives
Another synthetic strategy involves nucleophilic displacement of a halogen substituent on the pyridazine ring by an amine group:
-
- Starting from 3-halogenated-6-methylpyridazine, the halogen is substituted by an aminomethyl group via reaction with ammonia or an amine under reflux in polar solvents.
- The resulting aminomethylpyridazine is then converted into the dihydrochloride salt by acidification.
-
- Reaction times may vary (often several hours under reflux)
- Purification is achieved by crystallization from methanol or other suitable solvents.
Salt Formation and Stock Solution Preparation
- The free amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, followed by crystallization.
- Stock solutions are prepared by dissolving weighed amounts of the dihydrochloride salt in solvents such as DMSO, water, or mixed solvent systems, ensuring clarity and stability.
Solubility and Stock Solution Preparation Data
The solubility and preparation of stock solutions are critical for research applications. The following table summarizes recommended volumes for preparing stock solutions of this compound at various concentrations:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 5.1258 mL | 25.6292 mL | 51.2584 mL |
| 5 mM Solution | 1.0252 mL | 5.1258 mL | 10.2517 mL |
| 10 mM Solution | 0.5126 mL | 2.5629 mL | 5.1258 mL |
Note: Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. Heating to 37°C and ultrasonic agitation can improve solubility.
Research Findings and Optimization Notes
- Purity and Yield: The reductive amination approach typically yields high purity amines, with subsequent salt formation providing stable crystalline products suitable for pharmaceutical research.
- Reaction Medium: Alcoholic solvents (methanol, ethanol) are preferred for reductive amination due to their compatibility with reducing agents and solubility of intermediates.
- Salt Stability: The dihydrochloride salt form exhibits enhanced stability and solubility in aqueous and mixed solvents, facilitating biological assay formulations.
- Formulation: For in vivo applications, DMSO master stocks can be diluted with PEG300, Tween 80, or corn oil, ensuring clear solutions at each dilution step.
Summary Table of Preparation Methods
化学反応の分析
Types of Reactions
(6-Methylpyridazin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The methyl group and the amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
Organic Synthesis
(6-Methylpyridazin-3-yl)methanamine dihydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block in synthetic pathways makes it valuable in the development of new compounds with desired properties.
Key Applications:
- Synthesis of Pyridazine Derivatives: The compound can be utilized to create various pyridazine derivatives, which may exhibit unique biological activities.
- Formation of Bioactive Molecules: It can be involved in reactions leading to bioactive compounds, enhancing its utility in medicinal chemistry.
Pharmaceutical Research
The pharmacological potential of this compound has been explored in several studies, highlighting its interactions with biological targets that may lead to therapeutic effects.
Biological Activities:
- Enzyme Interaction: Research indicates that this compound interacts with specific enzymes and receptors, influencing their activity. Such interactions are essential for understanding its mechanism of action and potential therapeutic applications .
- Therapeutic Potential: The compound has been studied for its role in modulating biological pathways, making it a candidate for drug development aimed at various diseases, including cancer and metabolic disorders .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study 1: AMPK Activators
A study focused on indirect AMP-activated protein kinase activators reported promising results with similar pyridine derivatives. The research indicated that modifications to the structure could enhance potency and metabolic stability, suggesting that this compound could be optimized for improved biological activity .
Case Study 2: Structure–Activity Relationships
Another study explored the structure–activity relationships of pyridazine derivatives, revealing that specific substitutions significantly impacted their biological activity. The findings emphasize the importance of structural modifications for enhancing therapeutic efficacy .
作用機序
The mechanism of action of (6-Methylpyridazin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it may interfere with cellular pathways, leading to changes in cell behavior or viability.
類似化合物との比較
(3-Methylpyridin-2-yl)methanamine Hydrochloride
- Molecular Formula : C₇H₁₁ClN₂
- Molecular Weight: Not explicitly stated (estimated ~162.63 g/mol)
- Core Structure : Pyridine ring (one nitrogen atom) with a methyl group at position 3 and a methanamine group at position 2.
- Key Differences: The pyridine core has a single nitrogen atom versus pyridazine’s two adjacent nitrogens, altering electronic properties and hydrogen-bonding capacity. Monohydrochloride salt form, suggesting lower basicity compared to the dihydrochloride .
(6-Methylpyridin-3-yl)methanamine
- Molecular Formula : C₇H₁₀N₂
- Molecular Weight : 122.17 g/mol (CAS: 56622-54-9)
- Core Structure : Pyridine ring with a methyl group at position 6 and a methanamine group at position 3.
- Key Differences :
Thiadiazole and Pyridazine Analogues
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine Dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂N₃S
- Molecular Weight : 235.71 g/mol
- Core Structure : 1,3,4-Thiadiazole (five-membered ring with two nitrogens and one sulfur) substituted with isopropyl and methanamine groups.
- Higher molecular weight due to the sulfur atom and isopropyl group .
6-Bromo-3-chloropyridin-2-amine Hydrochloride
- Molecular Formula : C₅H₅BrCl₂N₂
- Molecular Weight : 243.92 g/mol
- Core Structure : Pyridine ring with bromine at position 6, chlorine at position 3, and an amine at position 2.
- Monohydrochloride salt with a primary amine instead of a methanamine side chain .
Functionalized Pyridine Derivatives
Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂
- Molecular Weight : 279.16 g/mol (CAS: 1909336-84-0)
- Core Structure: Pyridine ring with a methyl carboxylate ester at position 3 and a methylaminomethyl group at position 4.
- Larger molecular weight and extended functional groups may enhance binding specificity in biological systems .
Structural and Functional Analysis Table
| Compound Name | Core Heterocycle | Substituents | Salt Form | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | Pyridazine | 6-methyl, 3-methanamine | Dihydrochloride | 196.08 | High solubility, dual basicity |
| (3-Methylpyridin-2-yl)methanamine hydrochloride | Pyridine | 3-methyl, 2-methanamine | Monohydrochloride | ~162.63 | Lower basicity, pyridine electronics |
| 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine dihydrochloride | Thiadiazole | 5-isopropyl, 2-methanamine | Dihydrochloride | 235.71 | Lipophilic, sulfur-mediated interactions |
| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride | Pyridine | 3-carboxylate, 6-methylaminomethyl | Dihydrochloride | 279.16 | Ester functionality, hydrolytic lability |
生物活性
(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C6H10Cl2N3. It is characterized by a pyridazine ring substituted with a methyl group and a methanamine moiety, which enhances its solubility in aqueous environments. The dihydrochloride form aids in its bioavailability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.
- Enzyme Interaction : The compound can bind to the active sites of certain enzymes, inhibiting their activity or altering their function. This mechanism can lead to significant changes in cellular pathways, impacting cell behavior and viability.
- Receptor Modulation : It has been suggested that the compound may modulate the activity of various receptors, potentially leading to therapeutic effects in conditions such as autoimmune diseases and inflammation .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This property positions the compound as a potential therapeutic agent for conditions like rheumatoid arthritis and systemic lupus erythematosus .
Case Studies
- Study on Autoimmune Diseases : A study explored the effects of this compound on models of autoimmune diseases. The findings indicated a reduction in disease severity and inflammatory markers, suggesting its potential utility in treating autoimmune conditions .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (6-Methylpyridazin-3-yl)methanamine dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution on pyridazine derivatives, followed by amine protection/deprotection and salt formation. For purity optimization, use recrystallization in ethanol/water mixtures (common for hydrochloride salts) and monitor intermediates via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . Purity validation should include ¹H/¹³C NMR (D2O or DMSO-d6) and LC-MS to confirm absence of unreacted starting materials .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) in sealed, light-resistant vials. Stability tests indicate hydrolysis risks at room temperature; periodic analysis via TLC (silica gel, chloroform:methanol:ammonia = 8:2:0.1) is recommended to detect degradation .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with a polar reversed-phase column (e.g., HILIC) and ESI+ ionization. Calibrate against deuterated internal standards (e.g., d4-methanamine analogs) to account for matrix effects. Validate recovery rates in plasma/tissue homogenates using spiked samples (70–120% recovery acceptable) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate LOXL2 inhibitory activity?
- Methodological Answer : Use recombinant LOXL2 in a fluorometric assay with lysyl oxidase substrate (e.g., DQ elastin). Pre-incubate the compound (1–100 µM) with the enzyme and measure fluorescence (Ex/Em = 495/515 nm). Calculate IC50 via nonlinear regression (GraphPad Prism) and validate selectivity against LOX/LOXL1 using parallel assays .
Q. What computational strategies resolve contradictions in structure-activity relationships (SAR) for pyridazinylmethanamine derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using LOXL2 crystal structures (PDB: 4NXI). Compare binding poses of methyl vs. methoxy/chloro analogs (from ) to identify key hydrophobic/electrostatic interactions. Validate predictions with alanine scanning mutagenesis .
Q. How should metabolic stability be assessed to explain poor in vivo efficacy despite high in vitro activity?
- Methodological Answer : Conduct hepatic microsome assays (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS and identify metabolites (e.g., N-demethylation or pyridazine ring oxidation). Correlate findings with pharmacokinetic studies (plasma t½ < 2 hours suggests rapid clearance) .
Q. What experimental controls are critical when studying this compound in fibrosis models?
- Methodological Answer : Include sham-treated controls and reference inhibitors (e.g., β-aminopropionitrile). Use histopathology (Masson’s trichrome staining) and hydroxyproline assays to quantify collagen deposition. Address batch-to-batch variability by characterizing compound purity for each in vivo trial .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?
- Methodological Answer : Re-evaluate force field parameters (e.g., solvation effects with explicit water models) and confirm ligand protonation states at physiological pH. Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics and refine docking protocols .
Q. Why might in vitro cytotoxicity assays show variability across cell lines?
- Methodological Answer : Test permeability differences using Caco-2 monolayers and adjust for efflux transporters (e.g., P-gp inhibition with verapamil). Normalize cytotoxicity data to intracellular concentration measurements via LC-MS .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
